molecular formula C22H23BrFN3O3 B11165438 N-{4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

N-{4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165438
M. Wt: 476.3 g/mol
InChI Key: MQERNNFKTJDTLT-UHFFFAOYSA-N
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Description

N-{4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine and fluorine-substituted phenyl ring, a carbamoyl group, and a pyrrolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Bromofluorophenyl Intermediate: The initial step involves the bromination and fluorination of a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources under controlled conditions.

    Carbamoylation: The bromofluorophenyl intermediate is then reacted with an isocyanate to introduce the carbamoyl group. This step requires a catalyst and is typically carried out under an inert atmosphere to prevent unwanted side reactions.

    Coupling with Pyrrolidine Derivative: The final step involves coupling the carbamoylated intermediate with a pyrrolidine derivative. This can be achieved through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens on the phenyl ring.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. The presence of the carbamoyl and pyrrolidine groups suggests it could interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which N-{4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its interaction with molecular targets. The carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity. The halogenated phenyl ring may interact with hydrophobic pockets in proteins, affecting their function. The pyrrolidine ring can enhance the compound’s binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-chloro-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide
  • N-{4-[(4-bromo-2-chlorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide

Uniqueness

Compared to similar compounds, N-{4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl}-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with biological targets, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C22H23BrFN3O3

Molecular Weight

476.3 g/mol

IUPAC Name

N-[4-[(4-bromo-2-fluorophenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23BrFN3O3/c1-2-3-10-27-13-15(11-20(27)28)22(30)25-17-7-4-14(5-8-17)21(29)26-19-9-6-16(23)12-18(19)24/h4-9,12,15H,2-3,10-11,13H2,1H3,(H,25,30)(H,26,29)

InChI Key

MQERNNFKTJDTLT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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